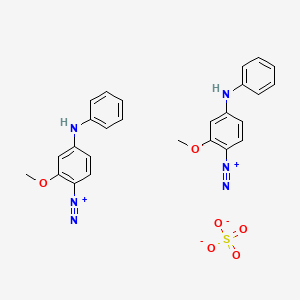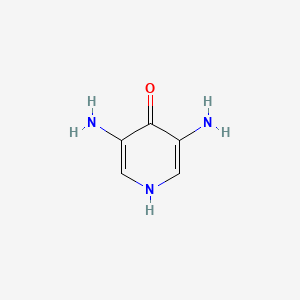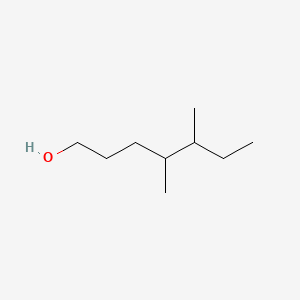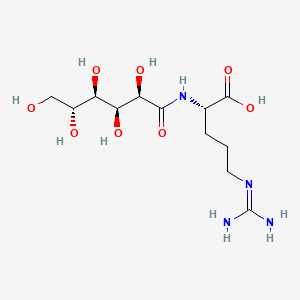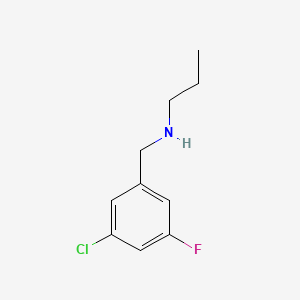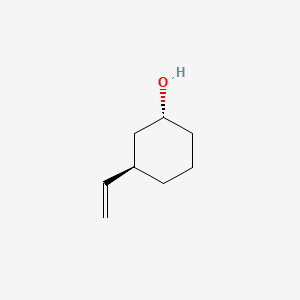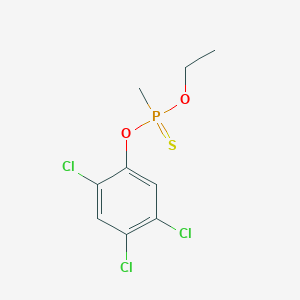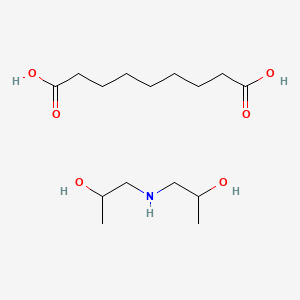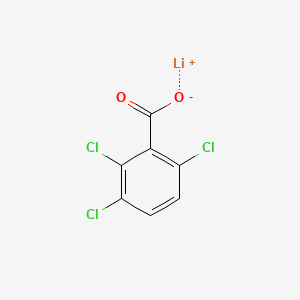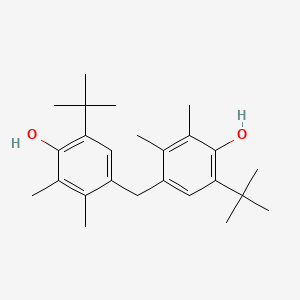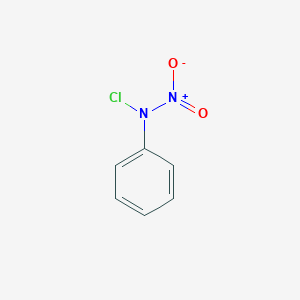
Chloronitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloronitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring. This compound is known for its yellowish to tan crystalline appearance and is used in various industrial applications, including the production of dyes and pharmaceuticals .
Vorbereitungsmethoden
Chloronitroaniline can be synthesized through several methods. One common method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline . Another method involves the acetylation of 2-nitroaniline followed by chlorination . Industrial production often employs these methods due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Chloronitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed from these reactions include amino derivatives and substituted anilines.
Wissenschaftliche Forschungsanwendungen
Chloronitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chloronitroaniline involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Chloronitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Nitroaniline: Similar to this compound but with the nitro group in a different position, affecting its reactivity and applications.
3-Chloro-4-nitroaniline: Contains both nitro and chloro groups but in different positions, leading to different chemical properties and uses.
This compound is unique due to the specific positioning of its functional groups, which confer distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
41587-36-4 |
|---|---|
Molekularformel |
C6H5ClN2O2 |
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
N-chloro-N-phenylnitramide |
InChI |
InChI=1S/C6H5ClN2O2/c7-8(9(10)11)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
LHHIALSOMNPUOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N([N+](=O)[O-])Cl |
Physikalische Beschreibung |
Chloronitroanilines are yellowish to tan colored crystalline. The solvent may be flammable. They are insoluble in water. They are toxic by inhalation and ingestion. They are used to make dyes and pharmaceuticals. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



